N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
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Overview
Description
N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a unique chemical compound with a complex structure, combining elements of imidazole, pyridazine, and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide typically involves multiple steps:
Formation of the imidazole and pyridazine core
Starting with commercially available starting materials, the imidazole ring can be constructed via the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.
The pyridazine core is typically synthesized by cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Linking the cores
The linking of the imidazole and pyridazine cores can be achieved through a series of substitution reactions, introducing ethyl bridges using reagents like ethyl chloroformate.
Sulfonamide formation
Introduction of the sulfonamide functionality is done by reacting the intermediate with sulfonyl chlorides under basic conditions.
Butyramide group addition
Finally, the butyramide moiety is introduced by amide coupling reactions using butyric acid derivatives and coupling agents such as EDCI or DCC.
Industrial Production Methods
Scaling up the production involves optimizing reaction conditions to enhance yield and purity. Continuous flow processes and automated synthesis can be employed to achieve industrial-scale production. The use of catalysts and solvents is carefully controlled to ensure environmental and economic feasibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized under mild conditions to yield corresponding N-oxides.
Reduction: : Reduction reactions, typically using agents like lithium aluminum hydride (LAH), can modify the imidazole and pyridazine rings.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible, allowing modification of side chains.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).
Substitution Reagents: : Alkyl halides, sulfonyl chlorides, acid chlorides.
Major Products Formed
Oxidation: : N-oxides and other oxidized derivatives.
Reduction: : Partially or fully reduced imidazole or pyridazine rings.
Substitution: : Various substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
The unique structure of N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide makes it a valuable scaffold for designing novel catalysts and ligands in coordination chemistry. Its ability to coordinate with metal ions can be exploited in catalysis and materials science.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The imidazole and sulfonamide functionalities are known to interact with active sites of various enzymes, providing a foundation for developing pharmaceuticals.
Medicine
Its potential therapeutic applications include acting as an anticancer agent, an antimicrobial compound, and an anti-inflammatory drug. Its structure allows for targeting specific proteins and pathways involved in disease progression.
Industry
In the industrial sector, this compound is explored for its use in developing advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions, affecting enzyme activities, while the sulfonamide group interacts with protein active sites, leading to inhibition or modulation of their functions. Pathways involved include:
Signal Transduction: : Modulating signaling pathways by inhibiting key enzymes or receptors.
Gene Expression: : Affecting transcription factors and gene expression profiles through molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: : Similar sulfonamide derivatives include sulfamethoxazole and sulfadiazine, which are used as antibiotics.
Imidazoles: : Other imidazole-based compounds, like ketoconazole and metronidazole, serve as antifungal and antibacterial agents, respectively.
Pyridazines: : Compounds like pyridazine-based hydrazones are explored for their anticancer properties.
Uniqueness
N-(4-(N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide stands out due to its combination of imidazole, pyridazine, and sulfonamide groups, offering a multifaceted approach for interaction with biological targets and chemical reactivity. This structural uniqueness enables it to bridge the functionalities found in sulfonamides, imidazoles, and pyridazines, thereby broadening its applicability across various domains.
This in-depth exploration of this compound highlights its potential and sets the stage for further research and development.
Properties
IUPAC Name |
N-[4-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-2-3-18(26)22-15-4-6-16(7-5-15)30(28,29)21-11-13-25-19(27)9-8-17(23-25)24-12-10-20-14-24/h4-10,12,14,21H,2-3,11,13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPPNSITBNDWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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